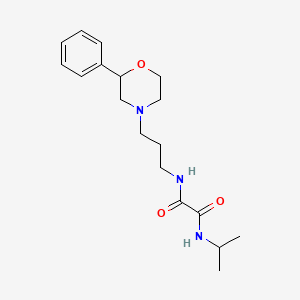

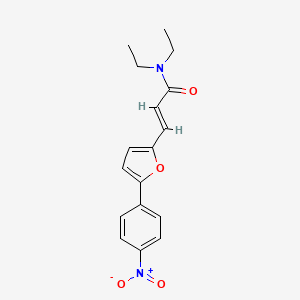

![molecular formula C19H16N6OS B2471175 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868967-28-6](/img/structure/B2471175.png)

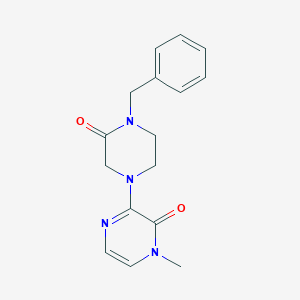

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, a thio group, and an acetamide group .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The presence of these groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The compound’s chemical reactivity is likely influenced by its functional groups. For example, the triazole ring is known to participate in various chemical reactions .Scientific Research Applications

Synthesis and Biological Assessment : Karpina et al. (2019) conducted research on the synthesis and biological assessment of related compounds, focusing on their interesting biological properties. They developed a method for synthesizing novel compounds with diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, indicating the potential for varied applications in medicinal chemistry (Karpina et al., 2019).

Anti-Diabetic Drug Development : Bindu et al. (2019) explored the development of anti-diabetic medications. They synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their potential use in diabetes treatment (Bindu et al., 2019).

Anticancer Effects : Wang et al. (2015) studied the modification of a related compound as a PI3Ks inhibitor, examining its antiproliferative activities against cancer cell lines and potential as an effective anticancer agent with low toxicity (Wang et al., 2015).

Chemical and Pharmacological Activities : Al-Afaleq and Abubshait (2001) focused on the preparation of pyrazolo[3,4-d]-pyrimidines with modifications at the 1-Position, highlighting the chemical and pharmacological activities of these compounds (Al-Afaleq & Abubshait, 2001).

Insecticidal Assessment : Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal effects against the cotton leafworm, indicating their potential application in pest control (Fadda et al., 2017).

Antimicrobial Activity : Prakash et al. (2011) conducted research on the antimicrobial activity of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, synthesized via an iodine(III)-mediated oxidative approach, indicating their potential as potent antimicrobial agents (Prakash et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity . This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.

Biochemical Pathways

Given that similar compounds are potential c-met kinase inhibitors , it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.

Result of Action

Based on the potential inhibition of c-met kinase, the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .

Action Environment

properties

IUPAC Name |

N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPWMFSHPCXXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)

![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)

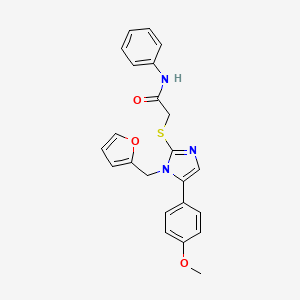

![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)